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Compound of Interest

Compound Name: 5-Bromo-1H-indol-6-amine

Cat. No.: B1343728

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of
numerous natural products, approved drugs, and clinical candidates. Its unique electronic
properties and structural versatility allow for interaction with a wide range of biological targets.
5-Bromo-1H-indol-6-amine is a bifunctional synthetic intermediate of significant interest in
drug discovery. The presence of a bromine atom at the 5-position and an amine group at the 6-
position provides orthogonal handles for chemical modification.

The bromine atom serves as a versatile anchor for introducing molecular diversity through
various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-
Hartwig couplings. The amino group offers a site for acylation, sulfonylation, and other
derivatizations to modulate the compound's physicochemical properties and explore structure-
activity relationships (SAR). This guide provides a comprehensive overview of the
physicochemical properties, a plausible synthetic route, key synthetic transformations, and
potential applications of 5-Bromo-1H-indol-6-amine as a valuable building block in the
development of novel therapeutics, particularly kinase inhibitors.

Physicochemical and Safety Data

Quantitative data for 5-Bromo-1H-indol-6-amine is summarized below for easy reference.
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Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 873055-33-5 [1][2]
Molecular Formula CsH7BrN2 [2][3]
Molecular Weight 211.06 g/mol [3114]

Physical Form Solid [2]

Purity Typically 297% [2]

Boiling Point 387.0 £ 22.0 °C (Predicted) [3]

Density 1.753 + 0.06 g/cm? (Predicted) [3]

Storage Conditions 4°C, protect from light [2]

Table 2: Safety and Hazard Information
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Hazard Information Details Reference(s)
Signal Word Warning [2][5]
Pictogram GHSO07 (Harmful) [2]

H302 (Harmful if swallowed),
H315 (Causes skin irritation),

Hazard Statements H319 (Causes serious eye [2][5]
irritation), H335 (May cause

respiratory irritation)

P261, P264, P270, P271,
P280, P302+P352,
] P304+P340,
Precautionary Statements [2][5]
P305+P351+P338, P330,
P362+P364, P403+P233,

P405, P501

Incompatible Materials Strong oxidizing agents [5]

- Carbon oxides, Hydrogen
Hazardous Decomposition ] ) ) [5]
bromide, Nitrogen oxides

Synthesis and Experimental Protocols

While a specific, published synthesis for 5-Bromo-1H-indol-6-amine is not readily available in
peer-reviewed literature, a plausible and chemically sound multi-step synthetic route can be
proposed. This route begins with the commercially available 5-bromo-1H-indole and involves
protection, regioselective nitration, and subsequent reduction.
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Proposed Synthesis of 5-Bromo-1H-indol-6-amine

5-Bromo-1H-indole

N-Protection
(e.g., Boc20, DMAP)

:

1-Boc-5-bromo-1H-indole

'

Regioselective Nitration
(e.g., HNOs, H2S0a4)

:

1-Boc-5-bromo-6-nitro-1H-indole

'

Nitro Group Reduction
(e.g., SnClz, HCl or Hz, Pd/C)

:

1-Boc-5-bromo-1H-indol-6-amine

Y

N-Deprotection
(e.g., TFA or HCI)

5-Bromo-1H-indol-6-amine
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Caption: Proposed synthetic workflow for 5-Bromo-1H-indol-6-amine.
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Protocol 1: Proposed Synthesis of 5-Bromo-6-nitro-1H-
indole

This protocol describes a plausible method for the regioselective nitration of 5-bromo-1H-

indole. N-protection is critical to prevent reaction at the nitrogen and to influence the

regioselectivity of the electrophilic substitution.

e Step A: N-Protection of 5-Bromo-1H-indole

Dissolve 5-bromo-1H-indole (1.0 eq.) in an anhydrous solvent such as dichloromethane
(DCM) or tetrahydrofuran (THF).

Add di-tert-butyl dicarbonate (Bocz0, 1.2 eq.) and a catalytic amount of 4-
(dimethylamino)pyridine (DMAP, 0.1 eq.).

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the mixture under reduced pressure. Purify the residue by
column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-
Boc-5-bromo-1H-indole.

o Step B: Nitration of 1-Boc-5-bromo-1H-indole

o

Dissolve the protected indole from Step A (1.0 eq.) in concentrated sulfuric acid at 0 °C.

Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while
maintaining the temperature below 5 °C. The directing effects of the C5-bromo (ortho-,
para-directing) and the bulky N-Boc group are expected to favor substitution at the C6
position, although mixtures of isomers are possible.

Stir the reaction at low temperature for 1-2 hours.

Carefully pour the reaction mixture onto crushed ice and extract the product with an
organic solvent (e.g., ethyl acetate).
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o Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over
anhydrous sodium sulfate, and concentrate.

o Purify the crude product via column chromatography to isolate 1-Boc-5-bromo-6-nitro-1H-
indole.

Protocol 2: Reduction of 5-Bromo-6-nitro-1H-indole to 5-
Bromo-1H-indol-6-amine

This protocol details the reduction of the nitro group to an amine, a common and high-yielding
transformation.

o Step A: Reduction of the Nitro Group

o Suspend 1-Boc-5-bromo-6-nitro-1H-indole (1.0 eq.) in a solvent such as ethanol or ethyl
acetate.

o Add tin(ll) chloride dihydrate (SnClz:2H20, 5.0 eg.) and heat the mixture to reflux (approx.
70-80 °C) for 2-3 hours. Alternatively, catalytic hydrogenation can be performed using
palladium on carbon (10 mol%) under a hydrogen atmosphere.

o Monitor the reaction by TLC until the starting material is consumed.

o Cool the reaction mixture, and neutralize with a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with ethyl acetate. The combined organic layers are then washed with
brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-Boc-5-
bromo-1H-indol-6-amine.

o Step B: N-Deprotection
o Dissolve the crude product from Step A in DCM.
o Add an excess of trifluoroacetic acid (TFA) or a solution of HCI in dioxane.

o Stir the mixture at room temperature for 1-2 hours.
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o Evaporate the solvent and excess acid under reduced pressure.

o Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and
extract the final product, 5-Bromo-1H-indol-6-amine, with ethyl acetate.

o Purify by column chromatography or recrystallization as needed.

Synthetic Utility and Derivatization

5-Bromo-1H-indol-6-amine is a versatile building block. The bromo and amino groups can be
functionalized independently to generate a diverse library of compounds.
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Key Derivatization Reactions

5-Bromo-1H-indol-6-amine

Ar-B(OH)z,
Pd|Catalyst, Base

Suzuki Coupling
(at C5-Br)

R-CQCI, Base

5-Aryl-1H-indol-6-amine
Derivative

A-B(OH)2,

Pd Catalyst, Base R-COCI, Base

Amide Formation
(at C6-NH-2)

5-Bromo-6-amido-1H-indole 5-Aryl-6-amido-1H-indole
Derivative Derivative

Click to download full resolution via product page
Caption: Synthetic utility of 5-Bromo-1H-indol-6-amine.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C5-
Position

This protocol enables the formation of a C-C bond at the bromine-substituted position.
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e Materials: 5-Bromo-1H-indol-6-amine (or its N-protected form), arylboronic acid (1.2 eq.),
palladium catalyst (e.g., Pd(PPhs)s4, 0.05 eq.), base (e.g., K2COs or Cs2C0Os3, 2.0 eq.), solvent
(e.g., dioxane/water mixture).

e Procedure:

o To an oven-dried flask, add 5-Bromo-1H-indol-6-amine, the arylboronic acid, and the
base.

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

o Add the solvent and the palladium catalyst.

o Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

o After completion, cool the reaction, dilute with water, and extract with an organic solvent.

o Wash the organic layer, dry, and concentrate. Purify the product by column
chromatography.

Protocol 4: Acylation of the C6-Amino Group

This protocol describes the formation of an amide bond at the C6-position.

o Materials: 5-Bromo-1H-indol-6-amine, acyl chloride or acid anhydride (1.1 eq.), a non-
nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., DCM or THF).

e Procedure:

Dissolve 5-Bromo-1H-indol-6-amine in the solvent and cool to 0 °C.

o

[¢]

Add the base, followed by the dropwise addition of the acylating agent.

[e]

Allow the reaction to warm to room temperature and stir for 1-3 hours.

[e]

Quench the reaction with water and extract the product.

o

Wash the organic layer with dilute acid (e.g., 1M HCI), saturated sodium bicarbonate, and
brine.
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o Dry the organic phase, concentrate, and purify the resulting amide by chromatography or
recrystallization.

Applications in Drug Discovery: Targeting Kinase
Signaling Pathways

The 5-bromo-6-aminoindole scaffold is a valuable starting point for the synthesis of kinase
inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their
dysregulation is implicated in numerous diseases, including cancer and neurodegenerative
disorders. Derivatives of this scaffold can be designed to target the ATP-binding site of various
kinases.

For example, the 5-aryl substituted derivatives (from Suzuki coupling) can explore hydrophobic
pockets in the kinase active site, while modifications at the 6-amino position can form key
hydrogen bonds with the hinge region of the kinase. This dual-handle approach allows for the
systematic optimization of potency and selectivity.
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Caption: Inhibition of the MAPK/ERK pathway by kinase inhibitors.
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Potential Kinase Targets:

o BRAF Kinase: Mutated BRAF is a key driver in melanoma and other cancers. The related 5-
bromo-7-azaindole scaffold is a core component of the approved BRAF inhibitor
Vemurafenib, highlighting the potential of bromo-indoles in this area.

e Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their
inhibition is a major strategy in oncology.

e Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a range of diseases, including
Alzheimer's disease, bipolar disorder, and diabetes.

By generating a library of compounds from 5-Bromo-1H-indol-6-amine and screening them
against a panel of kinases, researchers can identify novel hits for further lead optimization in
drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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